An In-depth Technical Guide to 2-(4-Bromo-3-formylphenoxy)benzonitrile and its Well-Characterized Isomer, 4-(4-Bromo-3-formylphenoxy)benzonitrile
An In-depth Technical Guide to 2-(4-Bromo-3-formylphenoxy)benzonitrile and its Well-Characterized Isomer, 4-(4-Bromo-3-formylphenoxy)benzonitrile
A Note on Data Availability: Information for researchers, scientists, and drug development professionals on the chemical properties and applications of substituted benzonitriles is crucial for advancing chemical synthesis and drug discovery. This guide addresses the user's interest in 2-(4-Bromo-3-formylphenoxy)benzonitrile. However, a comprehensive literature and database review reveals a significant scarcity of detailed experimental data for this specific isomer. Therefore, to provide a valuable technical resource, this document will first present the available information for 2-(4-Bromo-3-formylphenoxy)benzonitrile before offering an in-depth analysis of its closely related and extensively documented isomer, 4-(4-Bromo-3-formylphenoxy)benzonitrile. This comparative approach will offer insights into the general characteristics of this class of molecules while highlighting the specific data available for the 4-isomer.
Part 1: 2-(4-Bromo-3-formylphenoxy)benzonitrile: An Overview
2-(4-Bromo-3-formylphenoxy)benzonitrile is a substituted aromatic compound with the CAS number 1160182-46-6.[1] Its molecular structure consists of a benzonitrile ring linked via an ether bond at the 2-position to a 4-bromo-3-formylphenol. The molecule has a molecular formula of C₁₄H₈BrNO₂ and a molecular weight of approximately 302.13 g/mol . It is commercially available and is categorized as a pharmaceutical standard, intermediate, fine chemical, and impurity. Recommended storage conditions for this compound are typically in a refrigerator at 2-8°C.
Due to the limited publicly available data, detailed information regarding its physical properties, spectroscopic data, specific synthetic routes, and applications in drug discovery or materials science is not available at this time.
Part 2: 4-(4-Bromo-3-formylphenoxy)benzonitrile: A Comprehensive Technical Guide
In contrast to its 2-isomer, 4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS: 906673-54-9) is a well-documented and strategically important molecule in medicinal chemistry.[2][3] This section provides an in-depth guide to its chemical structure, properties, synthesis, and applications.
Chemical Structure and Properties
4-(4-Bromo-3-formylphenoxy)benzonitrile is a poly-functionalized aromatic molecule. Its structure is characterized by a central phenoxybenzonitrile core with a bromine atom and a formyl (aldehyde) group on one of the phenyl rings.[2] This specific arrangement of functional groups imparts a rich and versatile reactivity profile to the molecule.[2]
The aryl bromide is a key functional group for metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[2]
The formyl group provides a classic electrophilic center. It readily participates in a variety of chemical transformations including nucleophilic addition, condensation reactions (for example, with amines or hydroxylamines), Wittig reactions, and can be oxidized to a carboxylic acid or reduced to an alcohol. This makes it a versatile handle for further molecular modifications.[2]
The nitrile group is a polar functional group that can also be transformed into other valuable functionalities. For instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It also influences the electronic properties of the aromatic ring.[2]
Physicochemical Properties of 4-(4-Bromo-3-formylphenoxy)benzonitrile:
| Property | Value | Source(s) |
| CAS Number | 906673-54-9 | [4] |
| Molecular Formula | C₁₄H₈BrNO₂ | [4] |
| Molecular Weight | 302.12 g/mol | [4] |
| Physical Form | White to light yellow solid | [2] |
| Melting Point | 101-111 °C | [2][5] |
| Boiling Point (Predicted) | ~396 °C | [5] |
| Solubility | Soluble in DMSO and methanol | [2] |
| Storage Temperature | 2-8°C, under an inert atmosphere |
Synthesis of 4-(4-Bromo-3-formylphenoxy)benzonitrile
A common synthetic route to 4-(4-bromo-3-formylphenoxy)benzonitrile involves the nucleophilic aromatic substitution reaction between 2-bromo-5-hydroxybenzaldehyde and 4-fluorobenzonitrile.
Experimental Protocol:
-
Under a nitrogen atmosphere, dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 eq) and 4-fluorobenzonitrile (5.0 eq) in a mixture of N,N-dimethylformamide (DMF) and toluene.[6]
-
Add potassium carbonate (3.0 eq) to the solution.[6]
-
Heat the reaction mixture to 115°C and stir for approximately 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]
-
After the reaction is complete, filter the mixture to remove insoluble materials.[6]
-
Remove the solvent and excess 4-fluorobenzonitrile by distillation under reduced pressure.[6]
-
To the residue, add ethyl acetate, water, and brine. Perform a phase separation at 65-70°C.[6]
-
Extract the aqueous phase with ethyl acetate.[6]
-
Combine the organic phases and wash sequentially with water and brine at 65-70°C.[6]
-
Concentrate the organic phase under reduced pressure to yield the crude product as a brown solid.[6]
-
Purify the solid by recrystallization from a hot mixture of ethyl acetate and toluene to obtain 4-(4-bromo-3-formylphenoxy)benzonitrile with high purity.[6]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions, particularly the oxidation of the aldehyde functional group at elevated temperatures.
-
Excess 4-fluorobenzonitrile: Using a significant excess of 4-fluorobenzonitrile helps to drive the nucleophilic aromatic substitution reaction to completion.
-
Potassium Carbonate: This base is used to deprotonate the hydroxyl group of 2-bromo-5-hydroxybenzaldehyde, forming a more nucleophilic phenoxide that can then attack the electron-deficient aromatic ring of 4-fluorobenzonitrile.
-
High Temperature: The reaction is carried out at an elevated temperature to overcome the activation energy of the nucleophilic aromatic substitution reaction.
-
Workup and Recrystallization: The aqueous workup is designed to remove the inorganic salts and DMF. Recrystallization is a standard and effective method for purifying the solid product.
Synthetic Workflow Diagram:
Caption: Synthetic workflow for 4-(4-Bromo-3-formylphenoxy)benzonitrile.
Applications in Drug Discovery
The primary application of 4-(4-bromo-3-formylphenoxy)benzonitrile is as a key intermediate in the synthesis of the pharmaceutical compound Crisaborole .[3][7] Crisaborole is a non-steroidal topical medication used for the treatment of mild-to-moderate atopic dermatitis. The synthesis of Crisaborole from 4-(4-bromo-3-formylphenoxy)benzonitrile highlights the utility of this building block in constructing complex, medicinally relevant molecules.
The versatile reactivity of 4-(4-bromo-3-formylphenoxy)benzonitrile also suggests its potential use in the development of novel materials, such as specialized polymers or organic electronic materials, and in agrochemical research for the synthesis of new pesticides and herbicides.[2] The introduction of a bromine atom into a molecular structure is a known strategy in drug design to modulate the pharmacological properties of a molecule.[8]
Logical Relationship Diagram for Applications:
Caption: Applications of 4-(4-Bromo-3-formylphenoxy)benzonitrile.
Safety and Handling
Based on available safety data, 4-(4-bromo-3-formylphenoxy)benzonitrile is classified as harmful if swallowed and may cause skin and eye irritation.[4]
Precautionary Measures:
-
Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid the formation of dust and aerosols.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[9]
-
First-Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, rinse mouth. Do not induce vomiting. Seek immediate medical attention.[10]
-
It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.
References
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Pharmaffiliates. 2-(4-Bromo-3-formylphenoxy)-benzonitrile. [Link]
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EPA. Benzonitrile, 4-(4-bromo-3-formylphenoxy)- Properties. [Link]
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Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]
-
PubChem. 4-(4-Bromo-3-formylphenoxy)benzonitrile | C14H8BrNO2 | CID 118988938. [Link]
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Pharmaffiliates. 2-(4-Bromo-3-formylphenoxy)-benzonitrile. [Link]
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Autech Industry Co.,Limited. The Chemistry of 4-(4-Bromo-3-formylphenoxy)benzonitrile: A Versatile Building Block. [Link]
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Veeprho. 2-[4-Bromo-3-(hydroxymethyl)phenoxy]-benzonitrile | CAS 906673-58-3. [Link]
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PubChem. 2-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 22406175. [Link]
-
ResearchGate. Synthesis, spectroscopic (FT-IR, FT-Raman and UV) and computational studies on 2-Bromo-5-methoxybenzonitrile. [Link]
-
ResearchGate. Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. [Link]
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Inxight Drugs. 4-(4-Bromo-3-formylphenoxy)benzonitrile. [Link]
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National Library of Medicine. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
- GSRS. *3-FORMYLPHENOXY)BEN
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